Thieno[2,3-f][1,3]benzodioxole

Conformational restriction Scaffold rigidity Entropic binding penalty

Thieno[2,3-f][1,3]benzodioxole (CAS 267-64-1; synonym: 5,6-(Methylenedioxy)benzo[b]thiophene) is a tricyclic heterocycle comprising a thiophene ring fused at the [2,3-f] position to a 1,3-benzodioxole moiety. With molecular formula C9H6O2S and molecular weight 178.21 g/mol, the compound features zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 46.7 Ų, and zero rotatable bonds—a rigid, planar scaffold with moderate lipophilicity.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS No. 267-64-1
Cat. No. B14084444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-f][1,3]benzodioxole
CAS267-64-1
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C=CS3
InChIInChI=1S/C9H6O2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-4H,5H2
InChIKeyFCYXZQGDTGMGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-f][1,3]benzodioxole (CAS 267-64-1): Core Scaffold Identity, Physicochemical Profile, and Procurement Context


Thieno[2,3-f][1,3]benzodioxole (CAS 267-64-1; synonym: 5,6-(Methylenedioxy)benzo[b]thiophene) is a tricyclic heterocycle comprising a thiophene ring fused at the [2,3-f] position to a 1,3-benzodioxole moiety [1]. With molecular formula C9H6O2S and molecular weight 178.21 g/mol, the compound features zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 46.7 Ų, and zero rotatable bonds—a rigid, planar scaffold with moderate lipophilicity [1]. This core structure serves as the foundational synthetic intermediate for a family of 7-chloro-6-substituted derivatives with reported antimicrobial activity [2], and has been used as a building block for organic electronics materials [3]. Procurement relevance centers on its role as a well-characterized starting material for derivative synthesis in medicinal chemistry and materials science.

Why Generic Substitution Falls Short: Structural and Electronic Differentiation of the Thieno[2,3-f][1,3]benzodioxole Core


The thieno[2,3-f][1,3]benzodioxole scaffold cannot be freely interchanged with its closest ring-system analogs—such as unsubstituted benzo[b]thiophene, simple 1,3-benzodioxole, or dimethoxy-substituted benzothiophenes—because the specific [2,3-f] fusion topology and the methylenedioxy bridge jointly determine three non-negotiable attributes: (i) conformational rigidity (zero rotatable bonds vs. two for the dimethoxy analog), which locks the molecular geometry and influences binding entropies [1]; (ii) the electronic character of the oxygen atoms in the constrained five-membered dioxole ring, which modulates π-electron density on the fused thiophene differently than free methoxy substituents, affecting both chemical reactivity (e.g., electrophilic substitution regioselectivity) and intermolecular interactions [2]; and (iii) the hydrogen-bond acceptor count (3 for the target, versus 0–2 for thiophene-only analogs) and TPSA, which collectively govern passive permeability, solubility, and target engagement properties that are not replicated by ring-opened or heteroatom-substituted analogs [1]. These differences translate into measurable divergence in synthetic derivatization outcomes and biological activity profiles among derivatives, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence: Thieno[2,3-f][1,3]benzodioxole vs. Closest Structural Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Dimethoxy Analog

The thieno[2,3-f][1,3]benzodioxole scaffold possesses zero rotatable bonds owing to its cyclic methylenedioxy bridge, whereas the closest dimethoxy-substituted analog (5,6-dimethoxybenzo[b]thiophene) features two rotatable methoxy C–O bonds [1]. This rigidity eliminates the entropic penalty associated with conformational flexibility upon target binding, a recognized advantage in fragment-based drug design and scaffold optimization [2].

Conformational restriction Scaffold rigidity Entropic binding penalty

Hydrogen Bond Acceptor Count and TPSA Differentiation from Thiophene-Only Scaffolds

Thieno[2,3-f][1,3]benzodioxole possesses three hydrogen bond acceptors (the two dioxole oxygens plus the thiophene sulfur) and a TPSA of 46.7 Ų [1]. In contrast, the direct thio-analog thieno[2,3-f][1]benzothiole (CAS 267-65-2, replacing benzodioxole oxygen with sulfur) has a TPSA of 25.3 Ų and different H-bond acceptor character [2]. Unsubstituted benzo[b]thiophene has only 1 H-bond acceptor (sulfur) and a TPSA of 28.2 Ų [2]. These differences in hydrogen-bonding capacity and polar surface area directly influence solubility, passive membrane permeability, and protein-binding interactions in derivative compounds.

Hydrogen bonding TPSA Permeability Drug-likeness

Regioselective Synthetic Derivatization at the 6-Position Enables Systematic SAR Exploration

The Bakhite & Radwan (1999) synthesis establishes a reproducible route to 7-chlorothieno[2,3-f]-1,3-benzodioxole-6-carbonyl chloride (compound 2), which serves as a single, well-characterized intermediate for generating a library of at least 22 distinct 6-substituted derivatives (compounds 10–15, 17, 19–26, 28–31) via reaction with amines, potassium thiocyanate, ethanol, or sodium azide [1]. This contrasts with alternative scaffolds (e.g., unsubstituted benzo[b]thiophene or 1,3-benzodioxole alone), which lack the dual activation provided by the 7-chloro and 6-carbonyl chloride substituents and therefore require multi-step pre-functionalization to achieve comparable diversification. The synthetic route originates from commercially accessible 3,4-methylenedioxycinnamic acid, reacted with thionyl chloride to yield the key intermediate alongside cinnamoyl chloride as a separable byproduct [2].

Synthetic accessibility Regioselective functionalization Derivative libraries

Lipophilicity (XLogP3) as a Selection Criterion for CNS vs. Peripheral Target Programs

The computed XLogP3 for thieno[2,3-f][1,3]benzodioxole is 2.8 [1], placing it within the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–4) while also being suitable for peripheral targets. In comparison, the direct thio-analog thieno[2,3-f][1]benzothiole has a higher computed lipophilicity (XLogP3 estimated at ~3.5 based on replacement of oxygen with sulfur), and unsubstituted benzo[b]thiophene has an XLogP3 of approximately 3.0 [2]. The lower lipophilicity of the benzodioxole-containing scaffold, relative to sulfur-only analogs, may reduce nonspecific protein binding and phospholipidosis risk—both correlated with high logP in drug development [3].

Lipophilicity XLogP CNS drug design Scaffold selection

Molecular Weight Advantage (178 Da) vs. Heavier Fused-Ring Bioisosteres

At 178.21 g/mol, thieno[2,3-f][1,3]benzodioxole qualifies as a fragment-sized scaffold (MW < 250 Da), making it suitable for fragment-based drug discovery (FBDD) and as a core for maintaining ligand efficiency during lead optimization [1]. In comparison, alternative fused-ring building blocks with similar topological complexity are significantly heavier: the amuvatinib-derived thieno[3,2-d]pyrimidine-benzodioxole fragment (C29H28N6O5S) has MW 572.6 g/mol [2], and the commercially available 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylic acid has MW 256.66 g/mol . The low MW of the parent scaffold allows maximum room for substitutional growth before exceeding typical lead-like MW thresholds (≤350–400 Da), whereas heavier starting scaffolds constrain the scope for downstream optimization.

Fragment-based drug discovery Lead-likeness Molecular weight Ligand efficiency

Optimal Application Scenarios for Thieno[2,3-f][1,3]benzodioxole in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction: CNS-Targeted Scaffold

With MW 178 Da, XLogP3 2.8, zero rotatable bonds, and three H-bond acceptors [1], this scaffold is well-suited for inclusion in fragment libraries targeting CNS indications. Its lipophilicity falls within the CNS-optimal range, its rigidity minimizes entropic binding penalties, and its low MW leaves substantial headroom for fragment growth before exceeding lead-like property thresholds. Procurement of the parent scaffold enables systematic fragment elaboration at the 6- and 7-positions, as demonstrated by Bakhite & Radwan (1999) who generated ≥22 derivatives from a single advanced intermediate [2].

Medicinal Chemistry SAR Campaigns Requiring a Versatile, Pre-Validated Common Intermediate

The established synthetic route from 3,4-methylenedioxycinnamic acid to 7-chlorothieno[2,3-f]-1,3-benzodioxole-6-carbonyl chloride provides a single, well-characterized intermediate capable of divergent functionalization via reaction with amines, thiocyanate, alcohols, or azide nucleophiles [1]. For laboratories planning parallel synthesis of diverse thienobenzodioxole derivative libraries for antimicrobial screening, sourcing the parent scaffold or its 6-carboxylic acid precursor enables access to this validated diversification strategy, reducing route-development time and reagent optimization costs compared to alternative scaffolds lacking published diversification methodology [2].

Organic Electronics Materials: Donor-Acceptor Copolymer Building Block

The thieno[2,3-f] fusion pattern, combined with the electron-rich methylenedioxy substituent, creates a donor fragment with modulated HOMO energy levels suitable for donor-acceptor copolymer design in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The constrained geometry of the methylenedioxy bridge contributes to coplanarity in the resulting polymers, which is desirable for charge transport. The directed metalation methodology demonstrated for thieno[2,3-f]benzofuran analogs provides a precedent for regioselective functionalization at the 2- and 6-positions of the thienobenzodioxole core, enabling tailored electronic tuning for specific device applications [3].

Scaffold-Hopping from Benzothiophene or Benzodioxole Hit Series

For programs seeking to diversify intellectual property around a benzothiophene or benzodioxole hit, the thieno[2,3-f][1,3]benzodioxole core offers a novel scaffold that combines both pharmacophoric elements while introducing the conformational rigidity of the methylenedioxy bridge and the unique [2,3-f] fusion topology [1]. Its TPSA of 46.7 Ų and HBA count of 3 are substantially different from either parent scaffold alone (benzo[b]thiophene TPSA ≈ 28.2 Ų, HBA = 1; 1,3-benzodioxole TPSA ≈ 18.5 Ų, HBA = 2), ensuring that the resulting series occupy distinct chemical and IP space [2]. This scaffold-hopping strategy is supported by the antibacterial and antifungal activity reported for selected 6-substituted derivatives [3].

Quote Request

Request a Quote for Thieno[2,3-f][1,3]benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.